7-Methylspiro[3.5]nonan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7-methylspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C10H16O/c1-8-2-5-10(6-3-8)7-4-9(10)11/h8H,2-7H2,1H3 |
InChI Key |
NETHGUBGPZKLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCC2=O |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 7 Methylspiro 3.5 Nonan 1 One
Mechanistic Pathways of Spiroannulations
Spiroannulation refers to the set of synthetic strategies used to construct spirocyclic systems. The formation of the 7-Methylspiro[3.5]nonan-1-one scaffold involves the creation of a quaternary spirocenter, which connects the cyclobutane (B1203170) and cyclohexane (B81311) rings.
Detailed Reaction Mechanisms of Key Bond-Forming Steps
One plausible pathway is the reaction of 4-methylcyclohexanone with a bifunctional electrophile. For instance, reaction with 1,3-dibromopropane under basic conditions could lead to the formation of the spirocyclic skeleton. The mechanism would proceed via the formation of an enolate from 4-methylcyclohexanone, which would then act as a nucleophile, displacing one of the bromide ions. A subsequent intramolecular alkylation, where the resulting enolate attacks the other end of the propyl chain, would close the cyclobutane ring and form the spirocenter.
Another potential route is the [2+2] cycloaddition of a ketene (B1206846) with an exocyclic methylene-cyclohexane derivative. For example, the reaction of dichloroketene (generated in situ from trichloroacetyl chloride and a zinc-copper couple) with 1-methylene-4-methylcyclohexane could yield a dichlorinated spiro[3.5]nonan-1-one precursor. Subsequent reductive dehalogenation would then afford the target molecule.
Stereochemical Outcomes and Diastereomeric Ratios
The presence of a methyl group at the 7-position introduces a chiral center into the molecule, meaning that the synthesis of this compound can result in different stereoisomers. The spatial orientation of the methyl group relative to the spirocyclic system can lead to the formation of diastereomers.
During synthesis, the stereochemical outcome is often governed by the steric hindrance imposed by the methyl group. In reactions involving nucleophilic attack on a precursor, the incoming reagent will preferentially approach from the less hindered face of the molecule. This can lead to a mixture of diastereomers, with one being favored over the other. The diastereomeric ratio (d.r.) would be dependent on the specific reaction conditions, including temperature, solvent, and the nature of the reagents used. For instance, in a diastereoselective synthesis, a significant preference for one diastereomer might be observed, leading to a high diastereomeric ratio.
Transformations of the Spiro[3.5]nonan-1-one Carbonyl Group
The carbonyl group in the cyclobutanone (B123998) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, alpha-halogenations, and reductions.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. youtube.comyoutube.comyoutube.com In a typical nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com
For example, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol. The mechanism involves the nucleophilic attack of the methyl anion equivalent from the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the alkoxide intermediate. youtube.comyoutube.com
The stereochemistry of the product is influenced by the direction of the nucleophilic attack. The spirocyclic framework and the methyl group at the 7-position create a sterically hindered environment, which can lead to diastereoselective addition, favoring the formation of one diastereomer of the resulting alcohol over the other.
Alpha-Halogenation and Related Derivatizations
Alpha-halogenation involves the substitution of a hydrogen atom on the carbon adjacent (in the alpha position) to the carbonyl group with a halogen. wikipedia.orgfiveable.mewikipedia.org This reaction can be catalyzed by either acid or base. wikipedia.orglibretexts.orglibretexts.org In this compound, the alpha-carbons are at the C2 and C4 positions of the spiro[3.5]nonane system.
Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The ketone is first protonated, followed by deprotonation at the alpha-carbon to form the enol. The enol then acts as a nucleophile, attacking a halogen molecule (e.g., Br₂) to yield the alpha-halogenated ketone. libretexts.org
Under basic conditions, an enolate is formed by deprotonation of the alpha-carbon. The enolate then attacks the halogen. In the case of unsymmetrical ketones, base-catalyzed halogenation tends to occur at the less substituted alpha-carbon. wikipedia.org
| Condition | Intermediate | Key Steps |
| Acidic | Enol | 1. Protonation of carbonyl oxygen. 2. Deprotonation of α-carbon to form enol. 3. Nucleophilic attack of enol on halogen. |
| Basic | Enolate | 1. Deprotonation of α-carbon to form enolate. 2. Nucleophilic attack of enolate on halogen. |
Reductive Transformations (e.g., Diastereoselective Reduction)
The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
The stereochemical outcome of this reduction is of particular interest. Due to the chiral nature of the starting material, the reduction of the prochiral carbonyl group leads to the formation of a new stereocenter at the C1 position, resulting in diastereomeric alcohols. The diastereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group, primarily from the adjacent spirocyclic system and the methyl group on the cyclohexane ring.
The hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group. This diastereoselective reduction will result in a mixture of diastereomeric alcohols, with one isomer being the major product. The degree of diastereoselectivity can be influenced by the choice of reducing agent and the reaction conditions.
Electrophilic and Radical Reactions on the Spiro[3.5]nonane Skeleton
The spiro[3.5]nonane skeleton of this compound is composed of saturated carbocyclic rings, which are generally inert towards electrophilic attack under normal conditions. The carbon-carbon single bonds are strong and non-polar, making them poor targets for electrophiles. However, the presence of the ketone functional group can influence the reactivity of the adjacent α-carbons.
Radical reactions, on the other hand, offer potential pathways for the functionalization or rearrangement of the spiro[3.5]nonane framework. The stability of the radical intermediates plays a crucial role in determining the course of such reactions. In molecules containing a cyclohexanone moiety, radical-mediated C-C bond cleavage is a known process. This type of reaction can be initiated by an adjacent radical, leading to ring opening. For instance, studies on 2-(2-iodophenoxy) cyclohexanone have shown that an aryl radical generated in situ can trigger the cleavage of the C1-C2 bond of the cyclohexanone ring.
While specific studies on the radical reactions of this compound are not extensively documented, analogies can be drawn from the reactivity of similar unstrained cyclic ketones. The cleavage of the C-C σ-bond in cyclohexanones can be achieved under mild radical conditions, often with the assistance of a side-chain radical generator. This process can lead to the formation of various structurally diverse products.
The regioselectivity of such C-C bond cleavage is a key aspect. In substituted cyclohexanones, the cleavage typically occurs at the bond that leads to the most stable diradical intermediate. The presence of the spiro center and the methyl group on the cyclohexane ring of this compound would be expected to influence the stability of potential radical intermediates and thus direct the regiochemical outcome of any radical-induced fragmentation.
Table 1: Potential Radical Reactions on the Spiro[3.5]nonane Skeleton
| Reaction Type | Initiator | Potential Outcome | Influencing Factors |
| C-C Bond Cleavage | External Radical Source (e.g., AIBN/TTMSS) | Ring opening of the cyclohexanone moiety | Stability of the resulting diradical intermediate, steric hindrance from the spiro-junction and methyl group. |
| Hydrogen Abstraction | Radical Species | Formation of a carbon-centered radical on the spiro skeleton | Strength of the C-H bond, position relative to the carbonyl group and spiro center. |
Photochemical Reactivity (e.g., Norrish–Yang Photocyclization)
The photochemical behavior of ketones is a well-studied area of organic chemistry, with the Norrish Type I and Norrish Type II reactions being the most prominent pathways. wikipedia.org For this compound, the presence of a carbonyl group within a cyclohexane ring suggests that it will undergo characteristic photochemical transformations upon absorption of UV light.
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This process generates a diradical intermediate. For this compound, there are two such bonds that can cleave: the C1-C2 bond and the C1-C9 (spiro center) bond. Cleavage of the C1-C2 bond would result in a diradical that could subsequently undergo decarbonylation (loss of CO) followed by recombination to form a bicyclo[4.2.0]octane derivative, or disproportionation to yield an alkene and a ketene. Cleavage of the C1-C9 bond would lead to a different diradical, opening the cyclohexane ring while keeping the cyclobutane intact. Theoretical studies on cyclohexanone itself have shown that ring opening via C-Cα bond cleavage is a major reaction channel following photoexcitation. uci.edu
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-diradical. wikipedia.org This is then followed by either cyclization to form a cyclobutanol derivative (the Norrish-Yang reaction ) or fragmentation (β-cleavage) to give an enol and an alkene. wikipedia.org For this compound to undergo a Norrish Type II reaction, there must be accessible γ-hydrogen atoms. The hydrogen atoms on C3 and C5 of the cyclohexane ring are in the γ-position relative to the carbonyl group. Intramolecular hydrogen abstraction from these positions would lead to a 1,4-diradical.
The subsequent fate of this diradical determines the final product. The Norrish-Yang photocyclization would result in the formation of a new carbon-carbon bond, creating a tricyclic system containing a cyclobutanol ring. The efficiency and stereoselectivity of the Norrish-Yang reaction are highly dependent on the conformation of the substrate and the lifetime of the intermediate diradical.
Table 2: Predicted Photochemical Pathways for this compound
| Reaction Type | Intermediate | Potential Products |
| Norrish Type I | Acyl-alkyl diradical | Decarbonylated bicyclic compounds, unsaturated ketenes. |
| Norrish Type II / Norrish-Yang Photocyclization | 1,4-Diradical | Tricyclic cyclobutanol derivatives. |
| Norrish Type II Fragmentation | 1,4-Diradical | Ring-opened enol and an alkene (cleavage of the cyclohexane ring). |
The specific photochemical reactivity of this compound would likely involve a competition between these pathways. The substitution pattern and the conformational constraints imposed by the spirocyclic system would play a significant role in determining the predominant reaction course.
Advanced Spectroscopic Characterization and Structural Analysis of 7 Methylspiro 3.5 Nonan 1 One Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering a window into the electronic environment of individual atoms. For 7-Methylspiro[3.5]nonan-1-one, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl and Ring Protons
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In this compound, the spectrum would reveal distinct signals for the methyl group protons and the various protons of the two rings. The chemical shift (δ) of these protons is influenced by their local electronic environment.
The methyl protons are expected to appear as a doublet in the upfield region of the spectrum, typically between 0.9 and 1.2 ppm, due to coupling with the adjacent methine proton. The protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns in the range of 1.2 to 2.5 ppm. The protons on the cyclobutane (B1203170) ring, particularly those adjacent to the carbonyl group (α-protons), will be deshielded and appear further downfield, likely between 2.0 and 3.0 ppm. The spirocyclic nature of the molecule can lead to diastereotopic protons, resulting in more complex multiplets than would be seen in simpler cyclic systems.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (CH₃) | 0.9 - 1.2 | Doublet (d) |
| Cyclohexane Ring Protons | 1.2 - 2.5 | Multiplets (m) |
| Cyclobutane Ring Protons (α to C=O) | 2.0 - 3.0 | Multiplets (m) |
| Cyclobutane Ring Protons (β to C=O) | 1.8 - 2.4 | Multiplets (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides information about their chemical environment. chemistrysteps.commasterorganicchemistry.com In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom would give a single peak. chemistrysteps.com
The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone, typically appearing in the range of 200-220 ppm. The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift. The carbon of the methyl group would be found in the upfield region, usually between 15 and 25 ppm. The remaining carbons of the cyclohexane and cyclobutane rings would resonate in the range of 20 to 50 ppm. The specific chemical shifts provide a fingerprint of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 200 - 220 |
| Spiro Carbon | 40 - 60 |
| Methyl Carbon (CH₃) | 15 - 25 |
| Cyclohexane Ring Carbons | 20 - 45 |
| Cyclobutane Ring Carbons | 30 - 50 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional NMR techniques are invaluable for establishing the connectivity within a molecule. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are directly bonded to each other. columbia.edusdsu.edu This allows for the unambiguous assignment of which protons are attached to which carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon, and similarly for each C-H bond in the ring systems. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This technique is crucial for piecing together the molecular structure by identifying longer-range connectivities. For instance, an HMBC spectrum would show a correlation between the methyl protons and the C-7 carbon of the cyclohexane ring, as well as the adjacent carbons. It would also show correlations between the protons alpha to the carbonyl group and the carbonyl carbon itself, confirming the position of the ketone.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone. Due to the ring strain of the cyclobutane ring, this peak is expected to appear at a higher frequency than in a typical acyclic ketone, likely in the range of 1775-1790 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the sp³ hybridized carbons of the rings and the methyl group, typically observed between 2850 and 3000 cm⁻¹. C-H bending vibrations would be seen in the 1350-1480 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C=O (Ketone in a four-membered ring) | Stretch | 1775 - 1790 |
| C-H (sp³ C-H) | Stretch | 2850 - 3000 |
| C-H | Bend | 1350 - 1480 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
For this compound (C₁₀H₁₆O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.23 g/mol ). nih.gov The fragmentation pattern would be characteristic of a spirocyclic ketone. Common fragmentation pathways would likely involve cleavage of the cyclobutane and cyclohexane rings. Alpha-cleavage adjacent to the carbonyl group is a typical fragmentation for ketones, which would lead to the loss of an ethyl group or other fragments from the cyclobutane ring. The McLafferty rearrangement, if a gamma-hydrogen is available, could also be a possible fragmentation pathway.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unequivocally establish the relative and absolute configuration of the chiral centers, including the orientation of the methyl group on the cyclohexane ring and the conformation of both the cyclobutane and cyclohexane rings. This technique would provide the ultimate proof of the compound's structure.
Theoretical and Computational Chemistry Studies on the 7 Methylspiro 3.5 Nonan 1 One System
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, energies, and other properties of molecules. For a molecule like 7-Methylspiro[3.5]nonan-1-one, DFT can be used to determine the most stable arrangement of its atoms in three-dimensional space.
DFT calculations can elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. While specific DFT data for this compound is scarce, studies on other spiro compounds demonstrate the utility of this approach. For example, DFT has been used to analyze the electronic structure and charge transfer properties of complex spiro-heterocycles, providing insights into their potential applications. researchgate.net
The stability of different isomers and conformers of substituted spiroketones can also be compared using DFT by calculating their relative energies. This information is vital for understanding the thermodynamic landscape of the molecule.
Table 1: Computed Properties for Spiro[3.5]nonan-1-ol (A related compound)
| Property | Value |
| Molecular Weight | 140.22 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 140.120115130 Da |
| Monoisotopic Mass | 140.120115130 Da |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 10 |
| Data sourced from PubChem for a structurally related compound, Spiro[3.5]nonan-1-ol, as a representative example of computed properties. nih.gov |
DFT is also instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the feasibility and kinetics of a reaction. For this compound, this could involve modeling reactions such as reductions of the ketone, additions to the carbonyl group, or rearrangements of the spirocyclic framework.
The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deeper understanding of the reaction mechanism. While no specific reaction mechanisms for this compound have been published, DFT has been successfully applied to explore the mechanisms of cycloaddition reactions involving other complex molecules, determining their regioselectivity and stereoselectivity. nih.gov
Molecular Modeling and Simulation Approaches
Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic nature of molecules.
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is particularly well-suited for the conformational analysis of large and complex molecules due to its lower computational cost compared to quantum methods. For this compound, with its two fused rings, a thorough conformational search is necessary to identify the various possible spatial arrangements of the atoms (conformers) and their relative energies.
Molecular Dynamics (MD) simulations provide a movie-like depiction of a molecule's motion over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound would behave in a particular environment, such as in a solvent or at a specific temperature.
These simulations can show the flexibility of the rings, the rotation of the methyl group, and the interactions with surrounding solvent molecules. MD is a powerful tool for understanding the dynamic processes that are often key to a molecule's function. researchgate.net The insights from MD can be particularly valuable in fields like drug design, where the dynamic interaction between a molecule and its biological target is of utmost importance.
Computational models are increasingly used to predict the outcome of chemical reactions, particularly their regioselectivity and stereoselectivity. For a substituted ketone like this compound, reactions at the carbonyl group or adjacent positions can lead to different products. Computational models, often based on DFT or a combination of quantum and molecular mechanics (QM/MM), can be used to calculate the activation energies for the formation of different isomers.
By comparing these energy barriers, it is possible to predict which product is more likely to be formed. This predictive power is invaluable for designing synthetic routes that are both efficient and selective. The use of computational tools to predict regio- and site-selectivity is a rapidly growing area of research in organic chemistry. rsc.org
Advanced In Silico Methodologies for Chemical Transformations
The chemical reactivity of this compound is dictated by the presence of a strained cyclobutane (B1203170) ring and a carbonyl group, making it a candidate for a variety of chemical transformations. Advanced in silico methodologies are instrumental in predicting reaction pathways, understanding reaction mechanisms, and determining the stereochemical outcomes of these transformations. These computational approaches can be broadly categorized into quantum chemical calculations, molecular dynamics simulations, and hybrid methods.
Quantum chemical methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, are fundamental to elucidating the intricate details of reaction mechanisms. For the this compound system, these methods can be applied to study several key transformations:
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement, which in the case of cyclic ketones, results in ring contraction. wikipedia.org For a hypothetical α-halo derivative of this compound, high-level ab initio calculations can be employed to investigate the stereochemistry of the reaction. researchgate.net These calculations can map the potential energy surface, identifying the transition states for both inversion and retention of configuration at the carbon-halogen center. researchgate.net Such studies provide a detailed understanding of the torquoselectivity of the ring closure of the intermediate chloroenolate to the cyclopropanone. researchgate.net
Baeyer-Villiger Oxidation: The oxidation of the ketone in this compound to a lactone can be modeled to predict regioselectivity and stereochemistry. organic-chemistry.orgwikipedia.org The Baeyer-Villiger oxidation is a classic example where computational chemistry can determine the migratory aptitude of the adjacent carbon atoms. youtube.com DFT calculations can be used to model the reaction with various peroxyacids or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org These models can elucidate the primary and secondary stereoelectronic effects that govern the reaction, ensuring the anti-periplanar alignment of the migrating group with the peroxide bond. wikipedia.org
Photochemical Reactions: The cyclobutanone (B123998) moiety in this compound suggests a rich photochemistry. Upon photoexcitation, cyclobutanone can undergo various reactions, including ring-opening. aip.org Simulating these photochemical dynamics is a significant challenge for theoretical chemistry. aip.org Advanced methods like ab initio multiple spawning, time-dependent density functional theory (TDDFT), and equation-of-motion coupled cluster (EOM-CCSD) can be used to predict the outcomes of such reactions. arxiv.org These simulations can describe the nonadiabatic dynamics on the excited state potential energy surfaces, predicting lifetimes of excited states and the formation of photoproducts. aip.orgarxiv.org
A summary of the application of these quantum chemical methods is presented in the table below.
| Transformation | In Silico Methodology | Key Insights Provided |
| Favorskii Rearrangement | High-level ab initio calculations, DFT | Reaction mechanism, transition state geometries, stereochemical outcome (inversion vs. retention), torquoselectivity |
| Baeyer-Villiger Oxidation | DFT | Regioselectivity, migratory aptitudes of adjacent carbons, stereoelectronic effects, transition state analysis |
| Photochemical Reactions | TDDFT, EOM-CCSD, Ab initio multiple spawning | Excited state dynamics, reaction pathways on potential energy surfaces, product prediction, excited state lifetimes |
While quantum chemistry is excellent for detailing the electronic changes in a reaction, molecular dynamics (MD) simulations are crucial for understanding the role of the solvent and the dynamic nature of the system over time. For reactions involving this compound, MD simulations can provide insights into:
Enzymatic Reactions: If considering a biocatalytic transformation, such as an enzymatic Baeyer-Villiger oxidation, MD simulations are indispensable. wikipedia.org These simulations can model the docking of the substrate into the active site of a Baeyer-Villiger monooxygenase (BVMO). wikipedia.org By simulating the enzyme-substrate complex, one can understand the key interactions that govern substrate binding and the subsequent catalytic steps.
Solvent Effects: The solvent can have a profound impact on reaction rates and selectivity. MD simulations, often in combination with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can explicitly model the solvent molecules and their interactions with the reacting species. This is particularly important for reactions that involve charged intermediates, where the solvent's polarity and hydrogen-bonding capacity can significantly alter the energy landscape of the reaction.
The ever-increasing power of computers has enabled the development of more sophisticated in silico tools that combine different methodologies or leverage large datasets:
Virtual Screening (VS): In the context of medicinal chemistry, if this compound were a scaffold for drug discovery, virtual screening could be used to identify potential biological targets. nih.gov This involves docking the compound into the binding sites of a large library of proteins to predict potential interactions.
Predictive Modeling and Machine Learning: As more experimental and computational data on the reactivity of spirocyclic ketones become available, machine learning models can be trained to predict the outcomes of their chemical transformations. These models can learn the complex relationships between the substrate structure, reaction conditions, and the resulting products, offering a rapid and efficient way to screen for desired reactivity.
The application of these advanced in silico methodologies provides a comprehensive framework for understanding and predicting the chemical transformations of the this compound system. From the detailed electronic rearrangements in a chemical reaction to the influence of the surrounding environment and potential biological interactions, computational chemistry offers a powerful and predictive toolkit for the modern chemist.
Applications of 7 Methylspiro 3.5 Nonan 1 One and Its Derivatives in Organic Synthesis
Strategic Building Blocks for Complex Molecular Architectures (e.g., Natural Products Synthesis)
The spiro[3.5]nonane framework is a recurring motif in a number of natural products, highlighting its significance as a synthetic target and a foundational structural unit. While direct total syntheses employing 7-Methylspiro[3.5]nonan-1-one are not extensively documented in prominent literature, the principles of spirocycle chemistry suggest its potential as a key intermediate. The structural rigidity and defined spatial arrangement of substituents offered by the spirocyclic system are crucial for achieving the desired stereochemistry in complex natural products.
For instance, the broader class of spiro[3.5]nonane derivatives has been identified in natural products, such as the simple achiral 1-oxaspiro[3.5]nonan-7-ol found in the fungus Clerodendrum japonicum clockss.org. The synthesis of such compounds often relies on the strategic construction of the spirocyclic core. This compound, with its ketone functionality, provides a handle for further chemical transformations, such as ring expansions, functional group interconversions, and the introduction of additional stereocenters, which are critical steps in the synthesis of complex natural products. The chiral β-amino alcohol moieties, which can be derived from ketones, are prevalent in natural products and medicinal molecules, and their synthesis often employs chelation-controlled hydride reduction of a corresponding amino ketone clockss.org.
The synthesis of complex polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products with significant biological activity, often involves the construction of intricate ring systems where spirocyclic intermediates could play a pivotal role organicchemistrydata.org. Although not a direct example, the synthesis of hamigeran natural products, which feature a 6-7-5 tricyclic carbon skeleton, showcases the complexity of natural product synthesis where strategic building blocks are essential nih.gov. The principles applied in these syntheses could conceptually be extended to molecules derived from this compound.
A representative, though hypothetical, reaction demonstrating the utility of a spiroketone as a building block is shown below:
| Reactant | Reagents & Conditions | Product | Application |
| This compound | 1. Wittig Reagent (e.g., Ph3P=CH2)2. Epoxidation (e.g., m-CPBA)3. Ring-opening | Functionalized spiro-alcohol | Intermediate for further elaboration in natural product synthesis. |
Precursors for Chiral Ligand and Catalyst Development
The development of chiral ligands and catalysts is paramount for asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Spirocyclic compounds are particularly attractive scaffolds for chiral ligands due to their rigid conformation, which can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. The design and synthesis of efficient chiral ligands with strong metal affinity and a suitable chiral backbone is a central theme in this area of research nih.gov.
While specific examples of chiral ligands derived directly from this compound are not prevalent in the literature, the general strategy involves the conversion of the ketone to a chiral moiety, such as a diamine or a diol, which can then be further functionalized. For example, the reduction of the ketone to the corresponding alcohol, 7-Methylspiro[3.5]nonan-1-ol, followed by resolution or asymmetric synthesis, would provide a chiral scaffold. This chiral alcohol could then be converted into phosphine (B1218219), amine, or other coordinating groups to create a bidentate or monodentate ligand.
The synthesis of spirobiindane-based chiral ligands, which have proven to be highly effective in a range of asymmetric transformations, provides a blueprint for how spirocyclic ketones can be utilized. These syntheses often start from a spirobiindanone and involve steps to introduce chirality and the desired coordinating atoms researchgate.netnih.gov. Similarly, spiroborate esters derived from chiral amino alcohols have been shown to be effective catalysts for the asymmetric reduction of ketones and oximes nih.gov.
A generalized scheme for the potential development of a chiral ligand from this compound is presented below:
| Starting Material | Synthetic Steps | Potential Ligand Class | Potential Catalytic Application |
| This compound | 1. Asymmetric reduction or resolution2. Conversion of alcohol to leaving group3. Nucleophilic substitution with a phosphine or amine | Chiral phosphine or amine ligands | Asymmetric hydrogenation, C-H functionalization |
Intermediates in the Synthesis of Diverse Spirocyclic Scaffolds
This compound is an ideal starting point for the synthesis of a wide array of other spirocyclic systems, including those containing heteroatoms, which are of significant interest in medicinal chemistry. The ketone functionality serves as a versatile anchor for various chemical transformations.
Microwave-assisted multicomponent reactions have emerged as a powerful tool for the rapid assembly of complex spiro-heterocycles. These reactions often utilize a ketone as one of the starting materials. For example, the reaction of isatins, pyrazol-5-amines, and a ketonitrile can lead to the formation of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] nih.gov. Similarly, this compound could potentially participate in such reactions to generate novel spiro-heterocyclic scaffolds.
The synthesis of spiro-1,3-thiazolidin-4-ones from steroidal ketones has been reported, involving condensation with an amine followed by cyclization with thioglycolic acid nih.gov. This methodology could be applied to this compound to produce novel spiro-thiazolidinone derivatives. Furthermore, the reaction of cycloalkylidenemalononitriles with active methylene (B1212753) reagents is a known method for constructing spiro-heterocycles researchgate.net. The ketone in this compound can be converted to an exocyclic double bond, a cycloalkylidenemalononitrile, which can then undergo further reactions.
The following table summarizes potential transformations of this compound to other spirocyclic scaffolds:
| Reaction Type | Reagents | Resulting Spirocyclic Scaffold |
| Pinner Reaction | Malononitrile, base | Spiro-dinitrile |
| Gewald Reaction | Cyanoacetamide, sulfur, base | Spiro-aminothiophene |
| Biginelli-like Reaction | Urea, β-ketoester | Spiro-dihydropyrimidinone |
Design and Synthesis of Advanced Functional Molecules
The unique structural and stereochemical properties of spirocycles make them attractive components in the design of advanced functional molecules, including pharmaceuticals and materials for organic electronics. The introduction of a spirocyclic moiety can enhance the biological activity and improve the physicochemical properties of a molecule by increasing its three-dimensionality and conformational rigidity.
In medicinal chemistry, spiro-heterocycles are recognized as important pharmacophores. For instance, spironolactone, a well-known diuretic, features a spiro-lactone fused to a steroid backbone nih.gov. The synthesis of novel spiro-heterocycles derived from this compound could lead to the discovery of new bioactive compounds. The incorporation of this spirocyclic ketone into existing drug scaffolds is a potential strategy for generating new intellectual property and improving drug efficacy.
In the realm of materials science, spiro compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices walshmedicalmedia.com. The spiro-junction can disrupt conjugation in a controlled manner, leading to materials with desirable photophysical properties. While specific applications of this compound in this area are not widely reported, its derivatives could be explored as components of new functional materials. For example, functionalization of the cyclohexane (B81311) ring with aromatic or electron-donating/withdrawing groups could lead to novel materials with interesting electronic properties.
The synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones is a known process. This reaction could potentially be applied to this compound to create novel spiro-oxetane building blocks for further chemical elaboration.
Emerging Research Directions and Future Perspectives for 7 Methylspiro 3.5 Nonan 1 One Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of spirocycles like 7-Methylspiro[3.5]nonan-1-one presents considerable challenges, particularly concerning the construction of the sterically demanding spirocyclic core. nih.gov Traditional methods often require multi-step sequences, which can be inefficient and generate significant waste. Consequently, a major focus of current research is the development of novel and more efficient synthetic strategies.
One promising approach involves the use of multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step. rsc.org For instance, a facile protocol for preparing spiro diheterocycles has been developed using a multi-component dicyclization reaction, which efficiently constructs two heterocycles and a quaternary carbon in one pot. rsc.org While this specific example leads to hetero-spirocycles, the underlying principle of a one-pot, multi-component strategy could be adapted for the synthesis of all-carbon spirocycles like this compound.
Another innovative strategy is the Matteson-type annulation, which has been shown to be a size-programmable method for constructing spirocycles from simple cyclic ketones. nih.govchemrxiv.org This iterative boron-homologation approach allows for the diastereoselective and enantioselective formation of carbocyclic rings. nih.gov The application of such a method could provide a highly controlled and efficient route to enantiopure this compound.
The table below illustrates a comparative overview of potential synthetic strategies.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Multi-component Reactions | Multiple bonds formed in a single operation from three or more reactants. rsc.orgnih.govbeilstein-journals.org | Increased efficiency, reduced step-count, and potential for high atom economy. |
| Matteson-Type Annulation | Iterative boron-homologation for programmable ring construction. nih.govchemrxiv.org | High stereoselectivity, access to enantiopure products, and modularity. |
| Gold-Catalyzed Cyclizations | Use of a chiral auxiliary with a gold catalyst to achieve stereoselective cyclization. researchgate.net | Potential for high enantiomeric excess and formation of complex ring systems. |
| Asymmetric Bioreduction | Kinetic resolution of a racemic precursor using biological catalysts like baker's yeast. researchgate.net | Access to both enantiomers with high enantiopurity on a gram scale. |
Exploration of Unconventional Reaction Pathways and Catalysis
Beyond the development of new synthetic routes, the exploration of unconventional reaction pathways and novel catalytic systems is crucial for expanding the chemical toolbox for spirocycle synthesis. Gold-catalyzed cyclizations, for example, have emerged as a powerful tool in organic synthesis. researchgate.net The use of a chiral auxiliary in conjunction with a gold catalyst has been shown to induce high stereoselectivity in the formation of spirocyclic ketones. researchgate.net This approach could be instrumental in accessing specific stereoisomers of this compound.
Furthermore, the development of photocatalytic methods offers a green and efficient alternative to traditional thermal reactions. Visible-light photocatalysis can promote unique reaction pathways through single electron transfer or energy transfer processes. nih.gov The application of photochemistry to the synthesis of spirocycles could lead to novel transformations and provide access to previously inaccessible molecular space.
Integration with Flow Chemistry and Automated Synthesis Technologies
The application of automated flow chemistry systems can further enhance the efficiency of synthesizing libraries of compounds for screening purposes. syrris.comtechnologynetworks.com By combining automated loop filling with flow reactors, researchers can run multiple experiments with various reagents under different conditions, significantly accelerating the discovery of new bioactive molecules. technologynetworks.com This technology could be leveraged to rapidly explore the chemical space around the this compound scaffold.
The benefits of adopting flow chemistry for the synthesis of complex molecules are summarized in the table below.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Often longer due to manual handling and workup. | Can be significantly reduced through continuous processing. syrris.com |
| Scalability | Can be challenging and require re-optimization. | More straightforward to scale up without re-optimization. syrris.com |
| Safety | Handling of hazardous reagents can be a concern at larger scales. | Improved safety due to smaller reaction volumes and better heat transfer. syrris.com |
| Reproducibility | Can be variable due to inconsistencies in mixing and heating. | Higher reproducibility due to precise control over reaction parameters. syrris.com |
Advanced Computational Methodologies for Predictive Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) calculations, for example, can be used to predict the outcomes of chemical reactions and to understand the underlying mechanisms. researchgate.net In the context of spirocycle synthesis, computational methods have been used to predict the feasibility of double intramolecular aromatic electrophilic substitutions to form spiro derivatives. nih.gov
By employing advanced computational models, it is possible to screen virtual libraries of potential starting materials and catalysts to identify the most promising candidates for the synthesis of this compound. This predictive approach can save significant time and resources by focusing experimental efforts on the most likely successful reaction pathways.
Investigation of Stereochemical Influence on Molecular Recognition
The stereochemistry of a molecule plays a critical role in its biological activity and its interactions with other molecules. The spiro atom in this compound is a stereocenter, and the molecule can exist as different enantiomers and diastereomers. Understanding how the specific three-dimensional arrangement of atoms in these stereoisomers influences their ability to bind to biological targets is a key area of future research.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R/S) of stereocenters. yale.edu The precise determination of the stereochemistry of different isomers of this compound will be crucial for elucidating their structure-activity relationships. Techniques such as X-ray crystallography and NMR spectroscopy, in combination with computational modeling, can provide detailed insights into the three-dimensional structure of these molecules and their interactions with biological receptors. researchgate.net
Q & A
Q. What are the established synthetic routes for 7-methylspiro[3.5]nonan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cycloaddition or spirocyclization strategies. For example:
- Intramolecular [4+2] Cycloaddition : Ethoxy-substituted cyclobutanones react with alkenes under thermal or catalytic conditions to form the spiro scaffold. Optimize temperature (80–120°C) and solvent polarity (e.g., toluene or DCM) to minimize side products like epoxides .
- Sulfur Ylide-Mediated Cyclization : Use dimethyloxosulfonium methyl sulfide with α-haloketones to generate spiro[3.5]nonan-1-one derivatives. Lewis acid catalysts (e.g., BF₃·OEt₂) enhance regioselectivity .
- Key Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (δ 1.8–2.1 ppm for spiro methyl groups) .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | None/Toluene | 65 | 92 | |
| Sulfur Ylide Cyclization | BF₃·OEt₂/DCM | 78 | 95 |
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for a singlet at δ 1.2–1.4 ppm (7-methyl group) and splitting patterns for spiro carbons (δ 2.3–2.8 ppm).
- ¹³C NMR : Confirm the ketone carbonyl at δ 210–215 ppm and spiro quaternary carbons at δ 45–55 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 166.1 (calculated for C₁₀H₁₄O).
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (if crystals are obtainable) .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of this compound, and how do competing reactions (e.g., epoxidation) impact synthesis?
- Methodological Answer :
- Diazomethane-Based Pathways : Diazomethane reacts with ketones to form oxaspiropentane intermediates, which collapse into spiro[3.5]nonan-1-one. Competing epoxidation (via sulfur ylides) can be suppressed by using anhydrous conditions and low temperatures (−20°C) .
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to compare activation energies for spirocyclization vs. epoxide formation. Adjust electron-withdrawing substituents to favor the desired pathway .
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-reference NMR shifts with structurally analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one, δ 210 ppm for carbonyl) .
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize solvent/impurity effects .
- Collaborative Validation : Share raw spectral data via repositories (e.g., PubChem) for peer verification .
Q. What advanced computational methods are suitable for predicting the reactivity and stability of this compound in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent effects on spiro ring conformation using AMBER or CHARMM force fields.
- Reactivity Prediction : Apply machine learning (e.g., graph neural networks) to predict regioselectivity in alkylation or oxidation reactions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound synthesis, and how can these discrepancies be addressed?
- Methodological Answer :
- Source Analysis : Compare purity of starting materials (e.g., α-haloketones vs. cyclobutanones) and catalyst lot variability .
- Statistical Design : Use a Box-Behnken experimental design to optimize variables (temperature, catalyst loading, solvent ratio) and identify critical factors .
Experimental Design Recommendations
Q. How should researchers design experiments to explore the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) using IC₅₀ determinations. Include positive controls (e.g., staurosporine) and validate via dose-response curves .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 7-azaspiro derivatives) to isolate contributions of the methyl group and spiro geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
